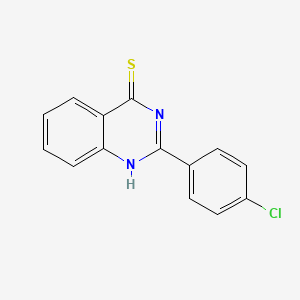![molecular formula C14H14ClFN2O2 B7530892 N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as CEP-1347 and is known to have neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of CEP-1347 is not fully understood, but it is believed to work by inhibiting the activity of a protein called c-Jun N-terminal kinase (JNK). JNK is known to play a role in the death of neurons, and by inhibiting its activity, CEP-1347 can protect neurons from damage and death.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of a protein called brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to reduce the production of inflammatory cytokines, which can contribute to the death of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-1347 has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects can be difficult to measure in vivo.
Direcciones Futuras
There are a number of future directions for research on CEP-1347. One area of focus is on developing more potent and selective JNK inhibitors that can be used to treat neurodegenerative disorders. Another area of focus is on developing new methods for delivering CEP-1347 to the brain, as its effectiveness is limited by its poor ability to cross the blood-brain barrier. Finally, there is also interest in exploring the potential applications of CEP-1347 in other areas, such as cancer treatment.
Métodos De Síntesis
The synthesis of CEP-1347 involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the reaction of 3-chloro-4-fluoroacetophenone with ethylamine to form an intermediate, which is then reacted with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid to produce CEP-1347.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential applications in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective properties, which means that it can protect neurons from damage and death.
Propiedades
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-7(10-4-5-12(16)11(15)6-10)17-14(19)13-8(2)18-20-9(13)3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMXRUGVHXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC(C)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

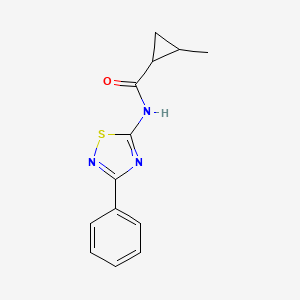
![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)
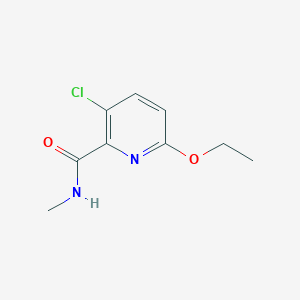
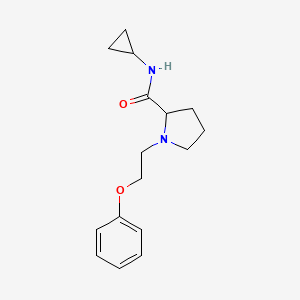
![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)

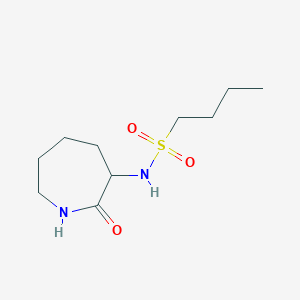
![N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7530862.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530870.png)
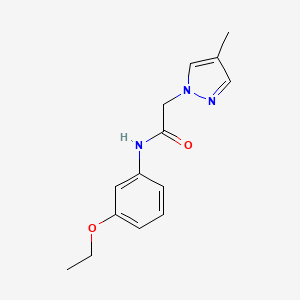
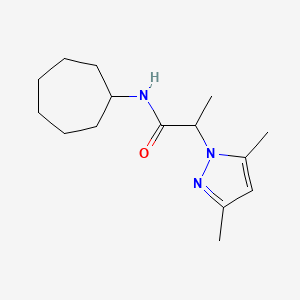
![N-[4-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]acetamide](/img/structure/B7530896.png)
